molecular formula C17H22N4O2S B2833844 Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2034441-29-5

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B2833844
CAS RN: 2034441-29-5
M. Wt: 346.45
InChI Key: RZLAHSWBFHQULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
The exact mass of the compound Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorophores

Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use as fluorophores . Fluorophores are molecules that can absorb light at a specific wavelength and re-emit light at a longer wavelength. They are widely used in biological research and medical diagnostics, such as fluorescence microscopy and flow cytometry.

Visible Light Organophotocatalysts

These compounds have potential use as visible-light organophotocatalysts . Organophotocatalysts are substances that can absorb light and transfer energy to other substances to trigger chemical reactions. This property can be utilized in various fields, including synthetic organic chemistry, materials science, and environmental science.

Photovoltaics

The benzo[c][1,2,5]thiadiazole motif has been extensively researched for use in photovoltaics . Photovoltaics is the conversion of light into electricity using semiconducting materials. This application is particularly relevant in the context of renewable energy and sustainable development.

Fluorescent Sensors

These compounds can also be used as fluorescent sensors . Fluorescent sensors are devices that use the principle of fluorescence to detect and measure various physical or chemical phenomena. They are used in a wide range of applications, from environmental monitoring to biomedical diagnostics.

Bioimaging Probes

The benzo[c][1,2,5]thiadiazole motif has been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . Bioimaging is a key technique in modern biological and biomedical research, and these probes can help scientists visualize and study these important cellular structures.

Drug Discovery and Design

Thiadiazole derivatives have been utilized in molecular docking studies to predict binding energies and interactions with biological targets, demonstrating their significance in drug discovery and design.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-14-6-9-21(11-14)13-4-7-20(8-5-13)17(22)12-2-3-15-16(10-12)19-24-18-15/h2-3,10,13-14H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLAHSWBFHQULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

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